7Beta-eplerenone
Description
Structure
2D Structure
Properties
CAS No. |
209253-81-6 |
|---|---|
Molecular Formula |
C24H30O6 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl (1R,2S,9S,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate |
InChI |
InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16-,17+,19-,21-,22-,23+,24+/m0/s1 |
InChI Key |
JUKPWJGBANNWMW-ASKHZCCRSA-N |
Appearance |
White Solid |
melting_point |
256-258 °C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
7β-Eplerenone; (7β,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic Acid γ-Lactone Methyl Ester; |
Origin of Product |
United States |
Formation and Genesis of Eplerenone Ep Impurity E
Impurity Classification in Active Pharmaceutical Ingredients (APIs)
Regulatory bodies such as the International Council for Harmonisation (ICH) provide guidelines for classifying impurities in new drug substances to ensure their quality, safety, and efficacy. ich.orgjpionline.org Impurities are generally categorized as organic, inorganic, or residual solvents. ich.org Eplerenone (B1671536) EP Impurity E falls under the category of organic impurities.
Organic impurities can arise during the manufacturing process or during the storage of the drug substance. ich.orgqingmupharm.com They are further classified based on their origin.
Process-related impurities are substances that are formed as byproducts of the chemical synthesis of an API. qingmupharm.comwisdomlib.orgcontractpharma.com These impurities can include unreacted starting materials, intermediates, and byproducts from side reactions. ich.orgcontractpharma.comsenieer.com The manufacturing process itself, including the reaction conditions, reagents, and solvents used, is the primary source of these impurities. jpionline.orgpharmaguideline.com Eplerenone EP Impurity E is a quintessential example of a process-related impurity, as it is generated during specific steps of the Eplerenone synthesis. researchgate.netmdpi.com
Table 1: Classification of Process-Related Organic Impurities
| Impurity Type | Description |
|---|---|
| Starting Materials | Unreacted raw materials used to initiate the synthesis. ich.org |
| Intermediates | Molecules that are formed and then consumed during the synthesis. ich.org |
| Byproducts | Unwanted products formed from side reactions between starting materials, intermediates, or reagents. ich.org |
| Reagents, Ligands, Catalysts | Chemicals used to facilitate reactions that are not completely removed. ich.org |
This table provides a general classification of process-related organic impurities as defined by regulatory guidelines.
Degradation-related impurities, or degradants, are substances that form when the API breaks down over time due to exposure to environmental factors such as light, heat, humidity, or oxygen. qingmupharm.comsenieer.com These impurities can also arise from interactions between the API and excipients within the final drug product. nih.gov While Eplerenone has moieties that can be sensitive to hydrolysis or epimerization, which could lead to degradation, Impurity E is primarily characterized as a process-related impurity formed during synthesis rather than a product of degradation during storage. nih.gov
Table 2: Factors Leading to Degradation-Related Impurities
| Factor | Description of Degradation Pathway |
|---|---|
| Hydrolysis | Breakdown of the API by reaction with water. qingmupharm.com |
| Oxidation | Degradation due to reaction with oxygen, which can be catalyzed by light, heat, or metal ions. qingmupharm.com |
| Photolysis | Chemical decomposition caused by exposure to light. qingmupharm.com |
| Thermal Degradation | Breakdown of the API at elevated temperatures. qingmupharm.com |
This table outlines common environmental factors and the corresponding degradation pathways that can lead to the formation of impurities in APIs.
Mechanistic Pathways of Impurity E Formation
The formation of Eplerenone EP Impurity E, chemically identified as 9,11α-epoxy-7β-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone, is a direct consequence of the synthetic route used to produce Eplerenone. mdpi.comsynzeal.com It is a stereoisomer of the main compound, specifically an epimer at the C-7 position. mdpi.comnih.gov
The manufacture of Eplerenone involves a multi-step synthesis where side reactions can lead to various impurities. researchgate.netnih.gov Impurity E is one such byproduct. It can be generated during the epoxidation step of the synthesis process. mdpi.com This step is designed to form the crucial 9,11-epoxide group of Eplerenone from a double bond in a key intermediate. researchgate.net However, if the starting material for this step contains the 7β-epimer of the intermediate, the epoxidation will result in the formation of Eplerenone EP Impurity E alongside the desired Eplerenone product. mdpi.com These contaminants often result from side reactions occurring on the steroid ring C of the starting materials and key intermediates. researchgate.netnih.gov
Epimerization is a key mechanistic pathway for the formation of Impurity E. researchgate.netnih.gov Eplerenone EP Impurity E is the 7β-epimer of Eplerenone, which has the desired 7α configuration. mdpi.comnih.gov This change in stereochemistry at the C-7 position can occur at different stages of the synthesis.
Two primary epimerization pathways have been identified:
Epimerization of an Intermediate: During the synthesis, a key intermediate, (7α,11α,17α)-11-hydroxyester, can undergo epimerization at the C-7 position under basic conditions to form its 7β-epimer. nih.gov This 7β-intermediate, when carried through the subsequent reaction steps, directly leads to the formation of Impurity E. mdpi.com
Epimerization of the Final Product: Eplerenone itself can undergo basic epimerization to form Impurity E. mdpi.com This means that conditions in the final steps of synthesis or purification, if not carefully controlled, could potentially convert some of the desired product into this impurity.
The generation of Eplerenone EP Impurity E is highly dependent on the specific reaction conditions employed during manufacturing. nih.gov The use of basic reagents is a significant factor, as it can promote the epimerization at the C-7 position. mdpi.comnih.gov
Table 3: Influence of Reaction Parameters on Impurity E Formation
| Reaction Parameter | Influence on Impurity E Generation |
|---|---|
| Base | The presence of bases, such as sodium methoxide (B1231860) (MeONa), can catalyze the epimerization of the C-7α asymmetric center to the C-7β configuration, a direct precursor to Impurity E. mdpi.comnih.gov |
| Temperature | Reaction temperature can affect the rate of both the desired reactions and the side reactions, including epimerization. google.com |
| Reaction Time | Extended reaction times, particularly in the presence of a base, can increase the extent of epimerization and thus the amount of Impurity E formed. google.compatsnap.com |
| Oxidizing Agents | The strength and nature of the oxidizing agent used in the epoxidation step can influence the profile of byproducts. Very strong oxidizing conditions may lead to a greater variety of impurities. google.com |
This table summarizes how key reaction conditions can influence the formation of Eplerenone EP Impurity E during synthesis.
Degradation Studies and Impurity E
Degradation studies are essential in identifying the likely degradation products of a drug substance and elucidating its degradation pathways. These studies are crucial for developing stable formulations and establishing appropriate storage conditions. For eplerenone, forced degradation studies have been instrumental in understanding its stability profile and the conditions that lead to the formation of its impurities, including Impurity E.
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. This helps to rapidly identify degradation products and provides insights into the intrinsic stability of the molecule. The design of forced degradation studies for eplerenone typically follows the guidelines set by the International Council for Harmonisation (ICH). nih.govresearchgate.net
These studies expose eplerenone to a variety of stressors to evaluate its susceptibility to different types of degradation reactions. Common methodologies employed in the forced degradation of eplerenone include:
Acid Hydrolysis: Treatment with acidic solutions of varying concentrations (e.g., 0.1 M to 1 M HCl) at different temperatures and for various durations. nih.gov
Base Hydrolysis: Exposure to basic solutions (e.g., 0.1 M to 1 M NaOH) under different temperature and time conditions. nih.gov
Oxidative Degradation: The use of oxidizing agents such as hydrogen peroxide to assess the potential for oxidative degradation. researchgate.net
Thermal Degradation: Subjecting the solid drug substance to high temperatures to evaluate its thermal stability. researchgate.net
Photodegradation: Exposing the drug substance to UV and fluorescent light to determine its photosensitivity. researchgate.net
The following table summarizes typical conditions used in forced degradation studies of eplerenone as reported in various research findings.
| Stress Condition | Stressor | Temperature | Duration |
| Acid Hydrolysis | 1 M HCl | Reflux | 2 hours |
| Base Hydrolysis | 0.5 M NaOH | Reflux | 1 hour |
| Oxidation | 15% H₂O₂ | Room Temperature | 4 hours |
| Thermal | Dry Heat | 100°C | 7 days |
| Photolytic | UV/Visible Light | Ambient | 168 hours |
This table presents a compilation of conditions from multiple studies and is for illustrative purposes. researchgate.net
Forced degradation studies have revealed that eplerenone is particularly susceptible to degradation under acidic and basic conditions. nih.govresearchgate.net The primary degradation pathways identified are hydrolysis and epimerization.
Under both acidic and alkaline stress, a common degradation pathway is the hydrolysis of the lactone ring of the eplerenone molecule. nih.gov This results in the formation of a ring-opened carboxylic acid derivative. One significant degradation product formed under these conditions has been identified as "methyl hydrogen 9, 11 dihydroxy, 17-α-hydroxy-3-oxopregn 7-α-carbonate, 21-α-carboxylic acid". nih.gov
In addition to hydrolysis, epimerization at the C-7 position is a key degradation pathway, specifically under basic conditions. This pathway is directly responsible for the formation of Eplerenone EP Impurity E. Eplerenone itself is the 7-alpha isomer, and the epimerization process leads to the formation of its 7-beta diastereomer, which is Impurity E. mdpi.comtandfonline.com This transformation occurs due to the abstraction of the proton at the C-7 position by a base, followed by its re-addition in the opposite stereochemical configuration.
In contrast, studies have shown that eplerenone is relatively stable under oxidative, thermal, and photolytic stress conditions, with minimal degradation observed. nih.govresearchgate.net
The formation of Eplerenone EP Impurity E is predominantly induced by basic stress. The mechanism involves the epimerization of the carbomethoxy group at the 7-position from the alpha to the beta configuration. This reaction is facilitated by the presence of a base, which can abstract the acidic proton at the C-7 position, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of the 7-alpha (eplerenone) and 7-beta (Impurity E) epimers. Under basic conditions, the formation of the thermodynamically more stable epimer can be favored. One study has detailed the synthesis of the 7β-isomer (Impurity E) through the basic epimerization of eplerenone. mdpi.comtandfonline.com
While significant degradation of eplerenone is observed under acidic conditions, the primary product is a result of hydrolysis of the lactone ring. nih.gov Current literature does not strongly indicate the formation of Eplerenone EP Impurity E through epimerization under acidic stress. The acidic environment favors the hydrolytic cleavage of the ester and lactone functionalities over the epimerization at the C-7 position.
The table below summarizes the key degradation products of eplerenone under acid and base hydrolysis.
| Stressor | Degradation Pathway | Major Degradation Product(s) |
| Acid Hydrolysis | Hydrolysis | Ring-opened hydrolyzed product |
| Base Hydrolysis | Hydrolysis, Epimerization | Ring-opened hydrolyzed product, Eplerenone EP Impurity E (7-beta isomer) |
Analytical Methodologies for Detection and Quantification of Eplerenone Ep Impurity E
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating Impurity E from Eplerenone (B1671536) and other related substances. The subtle stereochemical difference between the 7α-carbomethoxy group in Eplerenone and the 7β configuration in Impurity E poses a significant analytical challenge, demanding high-resolution separation methods. mdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode (RP-HPLC), is the most widely employed technique for the analysis of Eplerenone and its impurities. daicelpharmastandards.com Several methods have been developed to achieve effective separation of Eplerenone EP Impurity E. nih.govmagtechjournal.com These methods typically utilize C18 columns with mobile phases consisting of aqueous buffers and organic modifiers like acetonitrile (B52724) and methanol (B129727). nih.govmagtechjournal.comgoogle.com
One validated RP-HPLC method for determining Eplerenone and its related substances, including impurities A through E, uses an Agilent Poroshell C18 column with an isocratic mobile phase of water, acetonitrile, and methanol (64:18:18, v/v/v). magtechjournal.com Detection is performed using a UV spectrophotometer at a wavelength of 240 nm. magtechjournal.com Another approach employs a Kromasil C18 column under gradient conditions with water and acetonitrile as mobile phases, also with PDA detection at 240 nm, to control for process impurities and stereoisomers. nih.gov A separate method specifies a Hypersil C18 column and an isocratic mobile phase of acetonitrile, methanol, and a phosphate (B84403) buffer (pH 3.0) in a 10:35:55 ratio, with detection at 243 nm. google.com The European Pharmacopoeia also details a liquid chromatography method for assessing related substances in Eplerenone, where Impurity E is a specified compound to be monitored. scribd.com
Table 1: HPLC Methodologies for Eplerenone EP Impurity E Separation
| Parameter | Method 1 magtechjournal.com | Method 2 nih.gov | Method 3 google.com |
|---|---|---|---|
| Stationary Phase (Column) | Agilent Poroshell C18 (4.6 mm × 100 mm, 2.7 µm) | Kromasil C18 (250 mm x 4.6 mm, 5 µm) | Hypersil C18 (150 × 4.6mm, 5 µm) |
| Mobile Phase | Isocratic: H₂O-CH₃CN-MeOH (64:18:18) | Gradient: Water and Acetonitrile | Isocratic: Acetonitrile-Methanol-0.01M Phosphate Buffer (pH 3.0) (10:35:55) |
| Detection Wavelength | 240 nm | 240 nm | 243 nm |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Column Temperature | Not Specified | Not Specified | 30 °C |
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including improved resolution, higher sensitivity, and reduced analysis time, making it highly suitable for impurity profiling. A validated, stability-indicating UHPLC method has been successfully developed to separate Eplerenone from its process-related impurities and degradation products. nih.gov This method utilizes a Waters UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm) with a linear gradient elution. nih.gov The mobile phase consists of 10 mmol/L ammonium (B1175870) acetate (B1210297) (adjusted to pH 4.5), methanol, and acetonitrile, with a flow rate of 0.3 mL/min and PDA detection at 245 nm. nih.gov Such methods are capable of resolving closely related compounds, which is essential for accurately quantifying Impurity E. nih.govnih.gov
Table 2: UHPLC Method Parameters for Eplerenone Impurity Profiling
| Parameter | UHPLC Method Details nih.gov |
|---|---|
| Stationary Phase (Column) | Waters UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | Linear Gradient: 10 mmol/L Ammonium Acetate (pH 4.5), Methanol, and Acetonitrile |
| Detection Wavelength | 245 nm (PDA) |
| Flow Rate | 0.3 mL/min |
| Key Application | Separation of Eplerenone from process-related impurities and degradation products |
High-Performance Thin-Layer Chromatography (HPTLC) presents a viable alternative for the determination of Eplerenone. A stability-indicating HPTLC method has been developed using a mobile phase of toluene, ethyl acetate, and acetonitrile (5:4:1, v/v/v) with densitometric scanning at 238 nm. wjpmr.com This technique was employed to study the degradation of Eplerenone under various stress conditions. wjpmr.com While HPTLC is a powerful tool for stability studies, its resolution might be a limiting factor for the baseline separation of stereoisomers like Eplerenone and Impurity E compared to high-end HPLC or UHPLC systems.
Gas Chromatography (GC) is generally not the preferred method for analyzing large, thermally labile, and non-volatile molecules like Eplerenone and its impurities without prior derivatization. Consequently, specific GC methods for the analysis of Eplerenone EP Impurity E are not commonly reported in the scientific literature.
Spectroscopic and Spectrometric Elucidation Techniques
While chromatography separates Impurity E, spectroscopic techniques are indispensable for its definitive identification and structural elucidation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed molecular-level information. mdpi.comnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the unambiguous structural confirmation of Eplerenone impurities. mdpi.comnih.govresearchgate.net It allows for the precise determination of the stereochemistry, which is the defining difference between Eplerenone (7α-epimer) and Impurity E (7β-epimer). mdpi.com The complete structural assignment of Impurity E has been accomplished through comprehensive NMR analysis, including 1H-NMR, 13C-NMR, and Nuclear Overhauser Effect (NOE) studies. mdpi.comresearchgate.net Certificates of Analysis for commercial standards of Impurity E routinely include NMR data to confirm the structure. daicelpharmastandards.comlgcstandards.com
Proton NMR (1H-NMR) is particularly powerful for distinguishing between the diastereomeric Eplerenone and Impurity E. The spatial orientation of the proton at the C-7 position is different in the two epimers, leading to distinct chemical shifts and signal multiplicities. mdpi.com
In a detailed study, the structure of Impurity E (referred to as compound 2a) was confirmed, and its 1H-NMR spectrum was compared directly with that of Eplerenone (compound 2). mdpi.com The most significant difference is observed for the H-7 proton. For Eplerenone (7α-epimer), the H-7 proton is in an equatorial position and appears as a doublet of doublets at δ 3.82 ppm. mdpi.com In contrast, for Impurity E (7β-epimer), the H-7 proton is in an axial position and resonates further upfield as a triplet at δ 3.42 ppm. mdpi.com This marked difference in chemical shift and coupling pattern serves as a definitive diagnostic marker for identifying Impurity E. Minor shifts are also observed for other protons, such as those of the methoxycarbonyl group (-COOCH₃), which appear at δ 3.68 ppm for Eplerenone and δ 3.73 ppm for Impurity E. mdpi.com
Table 3: Comparative ¹H-NMR Chemical Shifts (δ in ppm) for Eplerenone and Impurity E mdpi.com
| Proton | Eplerenone (7α-epimer) | Eplerenone EP Impurity E (7β-epimer) | Key Distinction |
|---|---|---|---|
| H-7 | 3.82 (dd) | 3.42 (t) | Different chemical shift and multiplicity due to equatorial vs. axial orientation. |
| -COOCH₃ | 3.68 (s) | 3.73 (s) | Slight downfield shift in Impurity E. |
| H-4 | 5.89 (s) | 5.90 (s) | Minimal difference. |
| H-11 | 3.45 (d) | 3.43 (d) | Minimal difference. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
13C-NMR Analysis
Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including impurities like Eplerenone EP Impurity E. This technique provides detailed information about the carbon skeleton of the molecule.
In the analysis of Eplerenone and its impurities, 13C-NMR is used to assign signals to each carbon atom in the structure. For instance, a study on various process-related impurities of Eplerenone involved the complete assignment of 1H- and 13C-NMR signals. mdpi.com This process is fundamental for confirming the identity of known impurities and characterizing new ones. mdpi.comresearchgate.net The chemical shifts in the 13C-NMR spectrum are highly sensitive to the local electronic environment of each carbon atom, allowing for the differentiation between closely related isomers. mdpi.com For example, significant shielding increases were observed for specific carbon nuclei when comparing different impurities, indicating changes in the chemical structure. mdpi.com
The data obtained from 13C-NMR, often in conjunction with other NMR techniques, is compiled into detailed spectral data tables for reference. mdpi.com While specific 13C-NMR data for Eplerenone EP Impurity E is not detailed in the provided results, the general methodology involves comparing the spectrum of the impurity to that of the parent Eplerenone molecule and other related compounds to identify structural differences. mdpi.comgoogle.comgoogleapis.comgoogle.com
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of 1H and 13C signals, especially in complex molecules like steroid derivatives. These methods provide correlation data that reveal connectivity between different nuclei.
COSY (Correlation Spectroscopy): This 1H-1H correlation experiment identifies protons that are J-coupled, typically those on adjacent carbon atoms. sdsu.edu This helps in piecing together fragments of the molecule's structure. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This is a 1H-13C correlation experiment that shows direct one-bond correlations between protons and the carbon atoms they are attached to. sdsu.edu It is crucial for assigning carbon signals based on the more easily interpretable proton spectrum. mdpi.com
In the characterization of Eplerenone impurities, 2D NMR experiments such as g-COSY, g-HSQC, and g-HMBC are routinely used to fully assign all 1H and 13C resonance signals. mdpi.com This comprehensive analysis allows for the definitive confirmation of the structure of impurities, including their stereochemistry. mdpi.com
Mass Spectrometry (MS) Approaches
Mass spectrometry (MS) is a key analytical technique for the identification and quantification of impurities due to its high sensitivity and specificity. It measures the mass-to-charge ratio (m/z) of ionized molecules.
The molecular weight of Eplerenone EP Impurity E is 414.5 g/mol , corresponding to a molecular formula of C24H30O6. daicelpharmastandards.comsynzeal.com MS techniques are used to confirm this molecular weight and to provide information about the impurity's structure through fragmentation analysis. daicelpharmastandards.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. mdpi.com
In the analysis of Eplerenone impurities, HRMS with electrospray ionization (ESI) is employed for their full characterization. mdpi.comresearchgate.net For instance, the [M+Na]+ adduct of an isomeric epoxyester of Eplerenone was measured at m/z 437.1941, corresponding to the molecular formula C24H30O6Na. mdpi.com This level of accuracy is essential for differentiating between compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS, MSn) Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS or MSn) involves multiple stages of mass analysis, where precursor ions are selected and fragmented to produce product ions. The resulting fragmentation pattern provides valuable structural information.
For Eplerenone and its metabolites, multiple reaction monitoring (MRM) in an LC-MS/MS system is used for detection. nih.gov This involves monitoring specific precursor-to-product ion transitions. For Eplerenone, a transition of m/z 415 → 163 is used. nih.govresearchgate.net The study of mass fragmentation patterns is a key part of characterizing degradation products. researchgate.net This approach allows for the identification of specific structural motifs within the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) Integration
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is a cornerstone technique for the analysis of pharmaceutical impurities. nih.gov
LC-MS methods are widely used for the identification and quantification of Eplerenone and its impurities in various matrices, including drug substances and biological fluids. researchgate.netnih.gov The LC system separates the impurities from the active pharmaceutical ingredient (API) and other components, after which the MS system provides detection and structural information. nih.govnih.gov LC-MS/MS methods have been developed and validated for the determination of Eplerenone and its degradation products, demonstrating high sensitivity and specificity. nih.govresearchgate.netpayeshdarou.ir For example, an LC-MS method was used to identify a major degradant of Eplerenone. nih.gov
Table 1: LC-MS/MS Parameters for Eplerenone Analysis
| Parameter | Value |
|---|---|
| Ionization Mode | Positive and Negative ESI |
| Precursor Ion (Eplerenone) | m/z 415 |
| Product Ion (Eplerenone) | m/z 163 |
| Precursor Ion (Hydrolyzed Metabolite) | m/z 431 |
| Product Ion (Hydrolyzed Metabolite) | m/z 337 |
Data sourced from Zhang et al. (2003). nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR spectroscopy is used as a complementary technique in the characterization of Eplerenone and its impurities. mdpi.comresearchgate.net It helps to confirm the presence of key functional groups such as carbonyls (from the lactone and ketone) and ethers (from the epoxide ring). mdpi.com While IR spectra can show differences between polymorphic forms of Eplerenone, it is also applied to characterize process-related impurities. google.comgoogleapis.comscispace.com The full characterization of Eplerenone impurities often includes data from IR spectroscopy alongside NMR and MS. mdpi.comresearchgate.net
Table 2: List of Compounds
| Compound Name |
|---|
| Eplerenone |
| Eplerenone EP Impurity E |
| Spironolactone |
| 6β-Hydroxyeplerenone |
| Eplerenone EP Impurity C |
| Eplerenone EP Impurity F |
| Eplerenone EP Impurity G |
| Eplerenone Impurity A |
| Eplerenone Impurity B |
| Eplerenone Impurity D |
X-ray Diffraction (XRD) for Structural Confirmation
X-ray Diffraction (XRD) is a pivotal technique for the unambiguous structural confirmation of crystalline pharmaceutical compounds and their impurities. In the context of Eplerenone and its related substances, Single-Crystal X-ray Diffraction (SCXRD) has been instrumental in elucidating the precise molecular structures of various process-related impurities. mdpi.comnih.gov This technique provides definitive information on the spatial arrangement of atoms within the crystal lattice, confirming the relative stereochemistry and conformation of the molecule.
For instance, SCXRD analysis has been successfully employed to solve and refine the molecular structures of numerous Eplerenone impurities, which is crucial for their full identification and characterization. mdpi.comnih.gov This level of structural detail is essential for understanding the formation pathways of impurities and for developing specific analytical methods. The crystallographic data obtained from XRD studies, such as unit cell dimensions and space group, provide a unique fingerprint for a specific crystalline form. google.com While powder X-ray diffraction (PXRD) is more commonly used for routine analysis of bulk materials to identify different polymorphic forms, SCXRD provides the foundational data for absolute structural assignment. google.comresearchgate.net
Impurity Isolation and Purification Strategies
The isolation and purification of impurities like Eplerenone EP Impurity E are critical for their characterization and for the preparation of reference standards necessary for analytical method validation.
Preparative Chromatography Techniques
Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isolating and purifying individual compounds from complex mixtures in the pharmaceutical industry. aralyse.techhplcvials.com Unlike analytical HPLC, which focuses on identification and quantification, preparative HPLC is designed to collect substantial quantities of a specific component. aralyse.tech The process involves injecting a sample into a mobile phase that carries it through a column packed with a solid adsorbent material, leading to the separation of components based on their differential interactions with the stationary phase. aralyse.tech
In the context of Eplerenone impurities, preparative chromatography has been utilized to isolate specific isomers and related substances. nih.gov For example, chromatographic separation was used to isolate a C-7β ester from a mixture of epimers. nih.gov The selection of the appropriate stationary phase, mobile phase composition, and elution mode (isocratic or gradient) is critical for achieving the desired separation. nih.govnih.gov While preparative HPLC is highly effective, it can be a time-consuming process that requires careful method development and optimization to be scaled up for larger sample volumes. aralyse.tech
Crystallization and Extraction Methods
Crystallization is a fundamental purification technique in pharmaceutical manufacturing, leveraging differences in solubility to separate a desired compound from impurities. synthinkchemicals.com Recrystallization from suitable organic solvents is a common method to purify crude Eplerenone and remove impurities. google.com Solvents such as acetone (B3395972) and methyl ethyl ketone have been used for the recrystallization of Eplerenone to achieve pharmaceutical-grade purity. google.com The choice of solvent is critical, as it can influence not only the purity but also the crystalline form of the final product. patsnap.com
Extraction techniques, such as liquid-liquid extraction and solid-phase extraction (SPE), are also employed to separate impurities from the active pharmaceutical ingredient. pharmacompass.com These methods are often used in sample preparation for analytical testing and can also be applied in purification processes. pharmacompass.com For instance, dichloromethane (B109758) extraction has been used to remove certain impurities during the synthesis of Eplerenone. google.com A novel approach involving the derivatization of impurities to form acetylated derivatives, followed by recrystallization, has also been reported to effectively remove specific impurities that are otherwise difficult to separate. google.com
Analytical Method Validation Parameters for Impurity E
The validation of analytical methods is a regulatory requirement to ensure that the method is suitable for its intended purpose. particle.dkpharmaguideline.comich.org For impurity analysis, this involves demonstrating the method's specificity, linearity, range, accuracy, and precision.
Specificity and Selectivity
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. scielo.br For chromatographic methods, specificity is demonstrated by the separation of the impurity peak from the main drug peak and other potential impurities. nih.gov This is often verified by analyzing spiked samples containing the main compound and all known impurities to ensure adequate resolution between all peaks. ich.orgnih.gov The use of a photodiode array (PDA) detector can further support specificity by demonstrating peak purity. nih.govamericanpharmaceuticalreview.com In the development of HPLC methods for Eplerenone, achieving a resolution of greater than 1.5 between all peaks is a common goal. google.com
Linearity and Range
Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. innovareacademics.in The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
For the quantification of impurities, the range typically extends from the reporting limit of the impurity to 120% of the specification limit. scielo.br The linearity of the method is typically evaluated by analyzing a series of solutions with known concentrations of the impurity and performing a linear regression analysis on the data. A correlation coefficient (r) value of greater than 0.99 is generally considered acceptable. nih.govinnovareacademics.in For Eplerenone and its impurities, validated HPLC methods have demonstrated linearity over specific concentration ranges, ensuring accurate quantification. nih.govnih.govinnovareacademics.in
Detection Limit (LOD) and Quantification Limit (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance characteristics in the validation of analytical methods. LOD represents the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
For the analysis of potential process-related impurities in Eplerenone, such as Impurity E, a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method has been established. nih.gov This method demonstrates the sensitivity required for the detection and quantification of impurities at very low levels. The established limits for Eplerenone impurities are detailed in the table below.
| Parameter | Value Range |
| Limit of Detection (LOD) | 0.01–0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.03–0.05 µg/mL |
| Table 1: LOD and LOQ for the analysis of Eplerenone impurities using a validated UPLC method. nih.gov |
These values indicate that the analytical method is highly sensitive and capable of controlling Eplerenone EP Impurity E at levels that are critical for the quality of the API.
Accuracy and Precision
Accuracy, in the context of analytical method validation, refers to the closeness of the measured value to the true value. It is often expressed as the percentage recovery of the analyte. Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
The UPLC method developed for the determination of Eplerenone impurities has been shown to be both accurate and precise. The accuracy of the method was determined by recovery studies, spiking the impurity into a sample matrix. The results from these studies for potential process-related impurities are summarized below.
| Parameter | Acceptance Criteria | Result |
| Accuracy (% Recovery) | Not specified in source | 96.1–103.9% |
| Precision (% RSD) | Not specified in source | Not specified in source |
| Table 2: Accuracy data for the analysis of potential process-related impurities in Eplerenone. nih.gov |
The high recovery values demonstrate that the method provides accurate measurements of the impurity content. nih.gov While specific precision data for Impurity E is not detailed in the available literature, a related study on Eplerenone impurities reported that the relative standard deviation (%RSD) for the precision study was within acceptable limits, indicating good repeatability of the method.
Robustness and System Suitability
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For the analysis of Eplerenone impurities, robustness is typically evaluated by intentionally varying critical chromatographic parameters.
A study on a related HPLC method for Eplerenone impurities investigated the following parameters to assess robustness:
Flow rate of the mobile phase: Varied by ±0.2 units (e.g., 0.8 and 1.2 mL/min from a nominal 1.0 mL/min).
pH of the mobile phase buffer: Varied by ±0.2 units.
Column temperature: Varied by ±5°C (e.g., 25°C and 35°C from a nominal 30°C).
In these tests, the resolution between Eplerenone and its impurities remained satisfactory, demonstrating the robustness of the analytical method.
System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis. System suitability parameters are typically measured before performing the analysis of any samples.
| Parameter | Typical Acceptance Criteria |
| Resolution (Rs) | > 2.0 between adjacent peaks |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Table 3: General system suitability parameters for HPLC analysis of Eplerenone and its impurities. |
Adherence to these criteria ensures the quality and consistency of the analytical results obtained for Eplerenone EP Impurity E.
Structural Elucidation and Characterization of Eplerenone Ep Impurity E
Comprehensive Data Interpretation from Hyphenated Techniques
The characterization of Eplerenone (B1671536) EP Impurity E, also identified as (7β,11α,17α)-9,11-epoxyester 2a, has been accomplished through the use of advanced hyphenated analytical techniques. mdpi.com The impurity was isolated and comprehensively characterized using methods including infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry with electrospray ionization (HRMS/ESI). mdpi.comresearchgate.net
High-resolution mass spectrometry provides crucial information for determining the elemental composition of the molecule. The analysis of Impurity E yielded a specific mass-to-charge ratio that confirms its molecular formula.
Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Eplerenone EP Impurity E
| Analyte | Ion | Calculated m/z | Found m/z | Formula |
| Eplerenone EP Impurity E (2a) | [M+H]⁺ | 415.2118 | 415.2113 | C₂₄H₃₁O₆ |
Data sourced from a comprehensive study on Eplerenone impurities. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule. The ¹H and ¹³C NMR signals for Eplerenone EP Impurity E have been fully assigned, allowing for a complete structural map. mdpi.comresearchgate.net
Table 2: ¹H and ¹³C NMR Spectral Data for Eplerenone EP Impurity E in CDCl₃
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |
| 3 | 198.5 | - |
| 4 | 126.9 | 5.92 |
| 5 | 165.7 | - |
| 6 | 34.3 | 2.51, 2.41 |
| 7 | 45.4 | 2.92 |
| 8 | 37.9 | 2.15 |
| 9 | 65.9 | - |
| 10 | 40.8 | - |
| 11 | 54.8 | 3.23 |
| 12 | 34.7 | 1.81, 1.29 |
| 14 | 47.7 | 1.89 |
| 15 | 34.0 | 2.22, 2.11 |
| 16 | 37.1 | 2.59, 2.49 |
| 17 | 93.3 | - |
| 18-CH₃ | 16.2 | 0.99 |
| 19-CH₃ | 18.0 | 1.48 |
| 20-C=O | 175.8 | - |
| 21 | 68.7 | 4.41, 4.22 |
| 7-COOCH₃ | 172.9 | - |
| 7-COOCH₃ | 52.0 | 3.69 |
Note: The spectral data is based on research characterizing process-related impurities of Eplerenone. mdpi.com
Confirmation of Molecular Structure
The molecular structure of Eplerenone EP Impurity E is confirmed through the synergistic interpretation of data from various analytical methods. Its molecular formula has been established as C₂₄H₃₀O₆, with a corresponding molecular weight of approximately 414.5 g/mol . hemarsh.comsynzeal.compharmaffiliates.com
The definitive identification is provided by its chemical name: 9,11α-Epoxy-7β-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone. synzeal.comveeprho.com This nomenclature precisely describes the connectivity of the steroidal framework, including the presence of the 9,11α-epoxide ring, the γ-lactone fused at the 17-position, and the methoxycarbonyl group at the 7-position. mdpi.com The HRMS data, showing the protonated molecular ion [M+H]⁺ at m/z 415.2113, corresponds to the elemental composition of C₂₄H₃₁O₆, further validating the assigned structure. mdpi.com The complete assignment of all proton and carbon signals in the NMR spectrum provides unambiguous evidence for the atomic arrangement and confirms the identity of Impurity E as an isomer of Eplerenone. mdpi.comresearchgate.net
Stereochemical Aspects of Impurity E
The stereochemistry of Eplerenone EP Impurity E is a critical aspect of its structure, distinguishing it from the active pharmaceutical ingredient, Eplerenone. Impurity E is identified as the (7β,11α,17α)-9,11-epoxyester. mdpi.com It is a stereoisomer of Eplerenone, specifically an epimer at the C-7 position. mdpi.com While Eplerenone has a 7α-methoxycarbonyl substituent, Impurity E possesses a 7β-methoxycarbonyl group. mdpi.comveeprho.com
This difference in stereochemistry at a single chiral center arises from the epimerization of the C-7 asymmetric center during the synthesis process. mdpi.comresearchgate.net The configuration of other stereocenters, including the 9α,11α-epoxide ring and the 17α-lactone ring, remains the same as in Eplerenone. mdpi.com The determination of this specific stereoisomeric relationship was confirmed through detailed NMR studies, particularly through the analysis of Nuclear Overhauser Effect (NOE) correlations, which reveal the spatial proximity of atoms. mdpi.com
Regulatory and Quality Control Perspectives on Pharmaceutical Impurities
European Pharmacopoeia (EP) Monograph Requirements for Eplerenone (B1671536) Impurities
The European Pharmacopoeia (EP) provides specific quality standards for substances for pharmaceutical use. While Eplerenone was not initially official in the EP, monographs have been established that detail its quality requirements, including tests for related substances. ogyei.gov.huedqm.eurivm.nl The EP monograph for Eplerenone (2765) specifies limits for both specified and unspecified impurities. scribd.com
Eplerenone EP Impurity E is identified as a specified impurity in the EP. scribd.com Research has identified and characterized several process-related impurities of Eplerenone, including those listed in the European Pharmacopoeia. mdpi.comnih.gov Eplerenone EP Impurity E is chemically known as 9,11α-Epoxy-7β-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone, which is the 7β-epimer of Eplerenone. mdpi.comsynzeal.com This impurity can arise from the epimerization of the C-7 asymmetric center during the synthesis of Eplerenone. mdpi.comresearchgate.net
The EP monograph outlines liquid chromatography methods for the determination of these related substances, setting specific limits to ensure the quality of the drug substance. scribd.com
| Impurity Name | Chemical Name | Origin/Type |
|---|---|---|
| Eplerenone Impurity A | 3-Oxo-17α-pregn-4-ene-7α,9:21,17-dicarbolactone | Process-related impurity mdpi.comveeprho.com |
| Eplerenone Impurity B | (7α,11α,17α)-9-Hydroxy-3-oxo-17-pregn-4-ene-7,21-dicarboxylic acid, γ-lactone, methyl ester | Process-related impurity scribd.com |
| Eplerenone Impurity C | (7α,17α)-3-Oxo-pregna-4,9(11)-diene-7,21-dicarboxylic acid, γ-lactone, methyl ester | Process-related impurity mdpi.com |
| Eplerenone Impurity D | (7α,11β,17α)-9,11-Dichloro-17-hydroxy-3-oxo-17-pregn-4-ene-7,21-dicarboxylic acid, γ-lactone, methyl ester | Process-related impurity scribd.com |
| Eplerenone EP Impurity E | 9,11α-Epoxy-7β-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone | Process-related impurity (7β-epimer) mdpi.comsynzeal.com |
| Eplerenone Impurity F | (7α,11α,17α)-11,17-Dihydroxy-3-oxo-17-pregn-4-ene-7,21-dicarboxylic acid, γ-lactone, methyl ester | Process-related impurity scribd.com |
| Eplerenone Impurity G | (7α,11α,12α,17α)-11,12-Epoxy-17-hydroxy-3-oxo-17-pregn-4-ene-7,21-dicarboxylic acid, γ-lactone, methyl ester | Process-related impurity scribd.com |
Impurity Profiling and Control Strategies
Impurity profiling is the comprehensive process of identifying, quantifying, and characterizing the impurities present in a drug substance or finished product. longdom.orgpharmainfo.in It is a fundamental component of quality assurance in the pharmaceutical industry, crucial for ensuring product safety and meeting regulatory standards. jocpr.comlongdom.org An effective impurity control strategy involves understanding the formation of impurities and implementing measures to control them throughout the development and manufacturing process. registech.com
The strategy begins with identifying potential and actual impurities that may arise from raw materials, synthetic routes, and degradation. longdom.orgregistech.com For Eplerenone, studies have shown that impurities like Impurity E can be formed through side reactions such as the epimerization of the C-7 center. mdpi.comnih.gov
Once identified, robust analytical methods are required for detection and quantification. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are common techniques for this purpose. pharmainfo.innih.gov Validated, stability-indicating UPLC methods have been specifically developed to separate and quantify Eplerenone from its potential process-related impurities and degradation products. nih.govnih.gov These methods must be sensitive enough to detect impurities at levels compliant with ICH thresholds. nih.govnih.gov
The final step in the control strategy is to establish acceptance criteria (specifications) for each identified impurity in the drug substance and drug product. jocpr.com These limits are based on pharmacopoeial standards and the qualification thresholds defined by ICH guidelines. jocpr.com For impurities like Eplerenone EP Impurity E, which are specified in the pharmacopoeia, the control limits are clearly defined. scribd.com This comprehensive approach ensures that the quality, safety, and efficacy of the final pharmaceutical product are maintained. jpionline.org
Establishment of Reporting and Qualification Thresholds
The control of impurities in pharmaceutical products is a critical aspect of ensuring their quality and safety. globalpharmatek.com Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have established specific thresholds for reporting and qualifying impurities in new drug substances and products. globalpharmatek.comjpionline.org These thresholds are not arbitrary; they are based on scientific principles and safety considerations. pmda.go.jp
Reporting Threshold: This is the level at which an impurity must be reported in regulatory documentation. jpionline.orgich.org The purpose of the reporting threshold is to ensure that any impurity present at a significant level is documented and monitored. jpionline.orggmpinsiders.com For new drug substances, the ICH Q3A(R2) guideline sets the reporting threshold based on the maximum daily dose of the drug. ich.orgfda.gov
Identification Threshold: This is the level at which the structure of an impurity must be determined. jpionline.orgich.org If an impurity is found at or above this threshold, efforts must be made to identify its chemical structure. jpionline.org
Qualification Threshold: This is the limit above which an impurity must be qualified. ich.orggmpinsiders.com Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. pmda.go.jpich.orgich.org If an impurity's level exceeds the qualification threshold, its safety must be justified through data from safety studies, clinical trials, or relevant scientific literature. pmda.go.jpfda.gov
The thresholds are generally based on the maximum daily dose of the active pharmaceutical ingredient (API). gmpinsiders.comfda.gov For instance, the ICH Q3B(R2) guideline, which pertains to impurities in new drug products, provides specific thresholds based on the maximum daily dose. gmpinsiders.com
Table 1: ICH Thresholds for Degradation Products in New Drug Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 1 g | 0.1% | 0.2% | 0.5% |
| > 1 g | 0.05% | 0.1% | 0.2% |
Source: Adapted from ICH Q3B(R2) guidelines. ich.orgeuropa.eugmp-compliance.org
It's important to note that higher or lower thresholds may be appropriate for certain individual drugs based on scientific reasoning and the level of concern. pmda.go.jpich.org
Analytical Control Strategies in Pharmaceutical Manufacturing
A robust analytical control strategy is fundamental to ensuring the quality of pharmaceutical products by monitoring and controlling impurities. bioagilytix.com This strategy encompasses a range of activities from method development to routine monitoring throughout the manufacturing process. scirp.orgintertek.com
The development of analytical procedures for detecting and quantifying impurities is a critical first step. ich.orgscirp.org These methods must be validated to demonstrate their specificity, accuracy, precision, and sensitivity for the intended impurities. ich.orgfda.gov Techniques such as High-Performance Liquid Chromatography (HPLC) are often employed for this purpose. neopharmlabs.com For instance, a study on eplerenone utilized a stability-indicating reverse-phase liquid chromatographic method to separate the drug from its impurities. nih.govresearchgate.net
Forced degradation studies are an essential part of developing and validating these analytical methods. fda.govnih.gov In these studies, the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light to intentionally produce degradation products. nih.gov This helps in understanding the degradation pathways and ensures that the analytical method can effectively separate and quantify all potential degradation products. nih.govresearchgate.net In the case of eplerenone, significant degradation was observed under acid and base stress conditions. nih.gov
Raw Material Testing: Ensuring the quality of starting materials and excipients to minimize the introduction of impurities. registech.com
In-Process Controls: Monitoring the manufacturing process at critical steps to control the formation of process-related impurities. daicelpharmastandards.com
Finished Product Testing: Analyzing the final drug product to ensure that all impurities are within the established specification limits. gmpinsiders.com
Stability Studies: Monitoring the impurity profile of the drug product over its shelf life to detect any new degradation products that may form during storage. registech.com
The goal of these strategies is to have a comprehensive understanding of the impurity profile of the drug product and to ensure that it remains consistent and within safe limits from batch to batch. registech.com
Impact of Impurity Profile on Drug Quality Attributes
The presence of impurities can affect several key quality attributes:
Purity: By definition, impurities reduce the purity of the active pharmaceutical ingredient (API). The level and type of impurities are a direct measure of the drug's purity. intertek.com
Potency: Some impurities may be degradation products of the API, leading to a decrease in the concentration of the active ingredient and, consequently, a reduction in the drug's potency. longdom.orgfda.gov
Stability: Certain impurities can act as catalysts for further degradation of the API, compromising the stability of the drug product over its shelf life. longdom.orgbiomedres.us Understanding the impurity profile through stability studies is crucial for establishing appropriate storage conditions and a valid expiration date. globalpharmatek.comlongdom.org
Therefore, a thorough characterization and control of the impurity profile are essential for ensuring that the drug product consistently meets its quality standards throughout its lifecycle. globalpharmatek.comlongdom.org This involves not only identifying and quantifying the impurities but also understanding their potential impact on the drug's performance and safety. longdom.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| Eplerenone | C24H30O6 | 414.5 g/mol | 107724-20-9 |
| Eplerenone EP Impurity A | C23H28O5 | 384.5 g/mol | 209253-67-8 |
| Eplerenone EP Impurity B | C24H30O6 | 414.5 g/mol | 192704-82-8 |
| Eplerenone EP Impurity C | C24H30O5 | 398.5 g/mol | 95716-70-4 |
| Eplerenone EP Impurity D | C23H28O6 | 400.5 g/mol | 209253-82-7 |
| Eplerenone EP Impurity E | C24H30O6 | 414.5 g/mol | 209253-81-6 |
| Eplerenone EP Impurity F | C24H32O7 | 432.51 g/mol | 579484-30-3 |
| Eplerenone EP Impurity G | C24H32O5 | 400.51 g/mol | 41020-65-9 |
| 6β-Hydroxyeplerenone | Not specified | Not specified | Not specified |
Source: daicelpharmastandards.comsynzeal.comclearsynth.comqcchemical.comveeprho.com
Q & A
Q. How can impurity data be structured to meet ICH and FDA requirements for ANDA filings?
- Methodological Answer : Include:
- Batch Records : Impurity profiles for 3 consecutive validation batches.
- Stability Data : Long-term (25°C/60% RH) and accelerated (40°C/75% RH) studies.
- Method Validation Reports : Cross-referenced with USP/EP monographs.
- Toxicology Reports : Genotoxicity and elemental impurity data (ICH Q3D).
Ensure data integrity using ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) .
Tables for Key Data
| Stability Parameter | pH 3 | pH 7 | pH 9 | Reference |
|---|---|---|---|---|
| Degradation (%) | 15.2 | 2.1 | 12.7 | |
| Purity Post-Storage | 84.8% | 97.9% | 87.3% |
| Analytical Method | LOD (µg/mL) | LOQ (µg/mL) | %RSD | Reference |
|---|---|---|---|---|
| HPLC-UV | 0.03 | 0.10 | 1.2 | |
| LC-MS/MS | 0.01 | 0.03 | 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
